(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile
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Description
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile is a useful research compound. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.74. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Crystal Behavior
A study investigated the synthesis and characterization of 1,2,4-triazole derivatives related to (2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile. The research focused on the chloro and fluoro derivatives, analyzing their crystal structures and various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π. These interactions were evaluated using Hirshfeld surfaces, with their nature and energetics characterized through PIXEL calculations and ab initio quantum mechanical calculations using TURBOMOLE (Shukla et al., 2014).
Synthesis and Characterization
Another study focused on the synthesis, characterization, and crystal structure of a compound structurally related to (2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile. It emphasized the compound's biological activities, particularly its antibacterial, antioxidant, anti-TB, and anti-diabetic properties, along with molecular docking studies for the InhA protein. This compound showed remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).
Catalysis and Reaction Mechanisms
A study delved into the catalysis by amine salts of some aromatic nucleophilic substitution reactions involving compounds like (2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile. The research highlighted the role of various amine salts in catalyzing reactions with different nucleophiles, shedding light on the formation and stabilization of intermediates in these processes (Hirst & Onyido, 1984).
Properties
IUPAC Name |
(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c16-9-14(20)13(10-18)15(19-5-7-21-8-6-19)11-1-3-12(17)4-2-11/h1-4H,5-9H2/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRSLBHOBSHBY-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C(/C#N)\C(=O)CCl)/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.